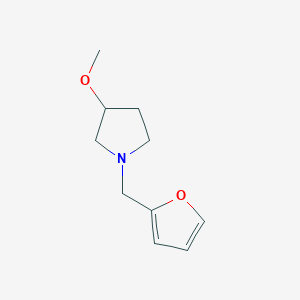

1-(呋喃-2-基甲基)-3-甲氧基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Furan-2-ylmethyl)-3-methoxypyrrolidine is a compound that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that make it of interest in various fields of chemistry and pharmacology. The compound is related to furan-fused heterocycles and can be synthesized through various chemical reactions, including those involving pyrrolidine derivatives.

Synthesis Analysis

The synthesis of furan-fused heterocycles, which are structurally related to 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine, can be achieved through a sequence of reactions starting from 3-iodo-4-methoxypyridin-2-ones and related derivatives. These precursors undergo Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, with an Et3N-induced S(N)2 process accounting for the dealkylation step . Additionally, the synthesis of related compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, starting from 2-acetylfuran .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Furan-2-ylmethyl)-3-methoxypyrrolidine has been characterized using various spectroscopic techniques. For instance, the structure of furan-2-ylmethylene thiazolidinediones, which share the furan-2-yl moiety, was elucidated using X-ray crystallography, revealing key pharmacophore features for binding to PI3K and contributing to class IB PI3K selectivity . Similarly, the structure of a furan-2-ylmethoxy substituted compound was determined by X-ray powder diffraction, providing insights into the solid-state molecular structure and packing .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the furan-2-ylmethyl moiety includes their ability to undergo 1,3-dipolar cycloaddition reactions, forming spiropyrrolidines with various substituents . Additionally, the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides followed by reduction has been studied, leading to the synthesis of enantio-enriched compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives have been investigated in several studies. For example, the photophysical properties of furan-2-ylmethoxy substituted phthalocyanine complexes were studied, revealing the influence of the central metal ion on the UV–vis and photophysical properties, as well as their singlet oxygen generation capabilities . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a related diol, with various diacid ethyl esters, resulted in novel biobased furan polyesters with specific molecular weights and physical properties .

科学研究应用

合成应用和化学性质

亲核加成的立体化学过程

Martin 和 Corbett (1992) 的研究讨论了 2-(三甲基甲硅烷氧基)呋喃和 2-(叔丁基二甲基甲硅烷氧基)-3-甲基呋喃对环状 N-酰亚胺离子加成反应,重点介绍了构建复杂分子相关的立体化学结果 (S. Martin & J. W. Corbett, 1992)。

分子和固态结构

Rahmani 等人 (2017) 合成了一个具有呋喃-2-基亚甲基烯基的化合物,并通过各种光谱技术和 X 射线粉末衍射对其进行了全面表征。这项工作强调了该化合物的结构特征及其在材料科学和催化中的潜在应用 (Rachida Rahmani 等人,2017)。

生物医学应用

抗癌和抗血管生成活性

Romagnoli 等人 (2015) 评估了一系列 3-芳基氨基苯并呋喃衍生物(包括具有甲氧基吡咯烷基团的衍生物)对癌细胞的抗增殖活性。研究发现显着的体外和体内抗癌活性,表明这些化合物在治疗应用中的潜力 (R. Romagnoli 等人,2015)。

磷酸肌醇 3-激酶 γ 抑制剂

Pomel 等人 (2006) 公开了呋喃-2-基亚甲基烯硫唑烷二酮作为磷酸肌醇 3-激酶 γ (PI3Kγ) 的选择性抑制剂,PI3Kγ 是炎症和自身免疫性疾病的靶点。这项研究强调了该化学物质在开发治疗这些疾病的潜在应用的新药中的作用 (V. Pomel 等人,2006)。

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry .

Mode of Action

Furan derivatives, in general, have been found to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan-containing compounds have been employed in various disease areas due to their advantageous biological and pharmacological characteristics .

Result of Action

Furan derivatives have been known to exhibit a broad spectrum of antimicrobial activities .

Action Environment

The effectiveness of furan derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and more .

未来方向

属性

IUPAC Name |

1-(furan-2-ylmethyl)-3-methoxypyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-5-11(7-9)8-10-3-2-6-13-10/h2-3,6,9H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVHWOAERGZRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)

![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)